N-(3,4-difluorophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Description
N-(3,4-difluorophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H15F2N5OS2 and its molecular weight is 455.5. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
Studies on compounds with similar structures have revealed their potential as inhibitors targeting specific pathways in diseases. For example, research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has explored various heterocycles to improve metabolic stability, highlighting the critical role of structural modifications in enhancing drug properties (Stec et al., 2011).
Synthesis and Insecticidal Assessment
Innovative heterocycles incorporating thiadiazole moieties have been synthesized and assessed for their insecticidal activity against pests such as the cotton leafworm, demonstrating the application of such compounds in agricultural science (Fadda et al., 2017).
Antiproliferative Activity Studies
Research into the synthesis of new functionalized pyridine linked thiazole derivatives has shown promising anticancer activity, illustrating the potential of these compounds in oncology (Alqahtani et al., 2020).
Antioxidant and Antitumor Evaluation
Certain N-substituted-2-amino-1,3,4-thiadiazoles have been evaluated for their antioxidant and antitumor activities, further supporting the role of such compounds in developing new therapeutic agents (Hamama et al., 2013).
Molecular Docking and Screening
The exploration of novel pyridine and fused pyridine derivatives through molecular docking and in vitro screening has opened new avenues for identifying compounds with significant biological activities (Flefel et al., 2018).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5OS2/c1-12-20(31-21(25-12)13-3-2-8-24-10-13)17-6-7-19(28-27-17)30-11-18(29)26-14-4-5-15(22)16(23)9-14/h2-10H,11H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJATJFMQYAXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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